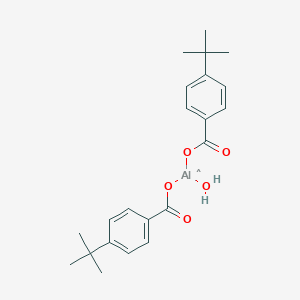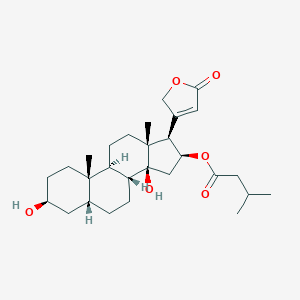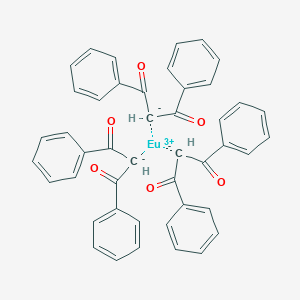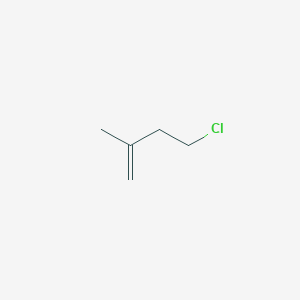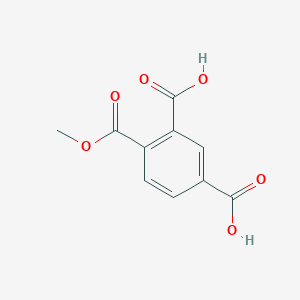
Trimellitic acid 1-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimellitic acid 1-methyl is a chemical compound that belongs to the family of aromatic carboxylic acids. It is a white crystalline solid that is commonly used in various scientific research applications. Trimellitic acid 1-methyl is synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of trimellitic acid 1-methyl is not fully understood. However, it is known to act as a weak acid and can donate a proton to form a carboxylate ion. The carboxylate ion can then participate in various chemical reactions, such as esterification and amidation. Trimellitic acid 1-methyl can also form complexes with metal ions, which can further enhance its reactivity and catalytic activity.
Biochemische Und Physiologische Effekte
Trimellitic acid 1-methyl has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. It has also been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl.
Vorteile Und Einschränkungen Für Laborexperimente
Trimellitic acid 1-methyl has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its complex synthesis process and limited solubility in water can be a limitation for some experiments. Additionally, its potential toxicity and reactivity with certain chemicals should be taken into consideration when handling trimellitic acid 1-methyl in the lab.
Zukünftige Richtungen
There are several future directions for the research of trimellitic acid 1-methyl. One area of interest is its potential as a drug delivery system. The development of trimellitic acid 1-methyl-based nanoparticles could enhance drug delivery and improve the efficacy of drug treatments. Another area of research is the synthesis of trimellitic acid 1-methyl-based polymeric materials, which could have various applications in the fields of materials science and engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl and its potential as a therapeutic agent.
Synthesemethoden
Trimellitic acid 1-methyl can be synthesized by several methods, including the reaction of trimellitic anhydride with methanol in the presence of a catalyst. Another method involves the reaction of trimellitic anhydride with methanol and a mineral acid, followed by recrystallization to obtain trimellitic acid 1-methyl. The synthesis of trimellitic acid 1-methyl is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Trimellitic acid 1-methyl has several scientific research applications, including its use as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal-organic frameworks and as a precursor in the synthesis of polymeric materials. Trimellitic acid 1-methyl has been extensively studied for its potential applications in drug delivery systems and as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
13912-71-5 |
|---|---|
Produktname |
Trimellitic acid 1-methyl |
Molekularformel |
C10H8O6 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
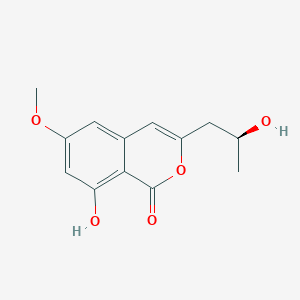
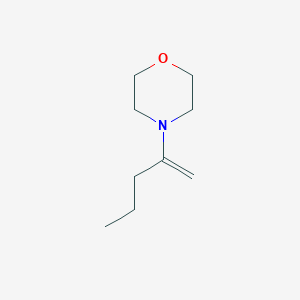
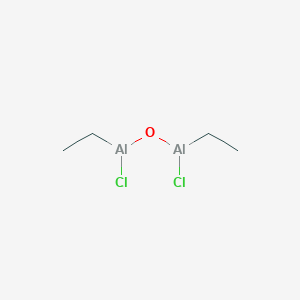
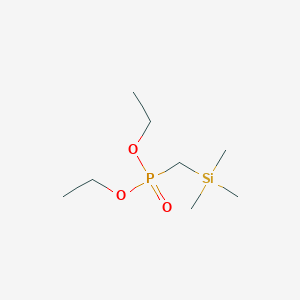
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

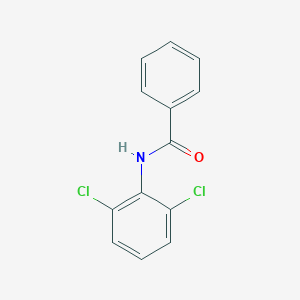
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
